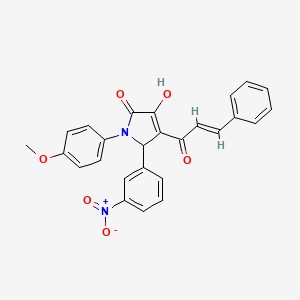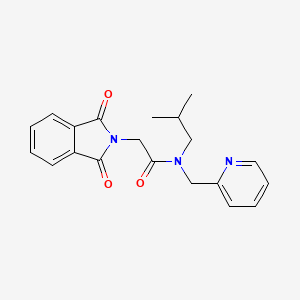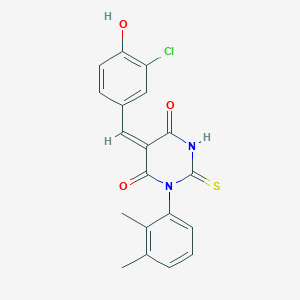
1-(2-thienyl)-1,2-propanedione 2-(O-benzoyloxime)
Descripción general
Descripción
1-(2-thienyl)-1,2-propanedione 2-(O-benzoyloxime), commonly known as TPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPO is a yellow crystalline substance that is soluble in organic solvents such as ethanol and acetone. It is a derivative of thioflavine T, which is a fluorescent dye used in the detection of amyloid fibrils in Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of TPO is not fully understood, but it is believed to involve the binding of the compound to the beta-sheet structure of amyloid fibrils. This binding induces a conformational change in the fibrils, which leads to the emission of fluorescence.
Biochemical and Physiological Effects
TPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPO is its high sensitivity and selectivity for amyloid fibrils. It is also relatively easy to synthesize and purify. However, TPO has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Direcciones Futuras
There are several potential future directions for the use of TPO in scientific research. One area of interest is in the development of new methods for the detection and quantification of amyloid fibrils. TPO may also have applications in the study of other protein aggregates, such as those associated with prion diseases. Additionally, TPO may have potential as a therapeutic agent for the treatment of neurodegenerative diseases, although further research is needed to explore this possibility.
Conclusion
In conclusion, 1-(2-thienyl)-1,2-propanedione 2-(O-benzoyloxime) is a chemical compound with potential applications in scientific research. Its ability to bind to amyloid fibrils and emit fluorescence makes it a valuable tool for the detection and quantification of these protein aggregates. While there are some limitations to its use, TPO has several advantages that make it a promising compound for future research.
Aplicaciones Científicas De Investigación
TPO has been used in scientific research for a variety of purposes. One of its main applications is as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease. TPO is able to bind to these fibrils and emit fluorescence, allowing for their detection and quantification.
Propiedades
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10(13(16)12-8-5-9-19-12)15-18-14(17)11-6-3-2-4-7-11/h2-9H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZGTFZTVSVJH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-4-nitrobenzamide](/img/structure/B3919400.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919407.png)
![N-(5-chloro-2-methylphenyl)-N-(2-{2-[1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3919409.png)

![N'-[(4-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919428.png)
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)
![N-benzyl-3-{[(1,4-dioxan-2-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3919442.png)

![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![1-(diethylamino)-3-(2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B3919469.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)